Methyl 2-(3-methylpyridin-4-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(3-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-5-4-9(7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChI Key |
DVDPOBLSQWQDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 3 Methylpyridin 4 Yl Propanoate
Conventional Esterification Routes
The most direct and conventional method for synthesizing Methyl 2-(3-methylpyridin-4-yl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 2-(3-methylpyridin-4-yl)propanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.
Commonly used catalysts for this transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. ceon.rs The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsresearchgate.net Studies on similar esterification reactions show that increasing the temperature and catalyst amount generally increases the reaction rate and yield up to an optimal point. ceon.rs
The general reaction is as follows: 2-(3-methylpyridin-4-yl)propanoic acid + Methanol ⇌ this compound + Water
Alternative esterification methods include reacting the precursor acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with methanol to give the final ester product with high yield. Another route involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Table 1: Comparison of Conventional Esterification Conditions for Propanoic Acid Analogues
| Method | Catalyst | Typical Alcohol | Key Conditions | Typical Yield |
|---|---|---|---|---|
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Methanol | Reflux temperature, excess alcohol | 70-95% researchgate.net |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Methanol | Two steps: 1. Acyl chloride formation, 2. Reaction with alcohol | >90% |
| Carbodiimide Coupling | DCC/DMAP | Methanol | Room temperature | High |
Development of Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient and atom-economical approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, analogous strategies for constructing substituted pyridine (B92270) rings are well-established.
For instance, the Hantzsch pyridine synthesis or its variations could potentially be adapted. A hypothetical MCR approach could involve the condensation of an enamine, an aldehyde, and a β-ketoester derivative. The challenge lies in designing the specific starting materials that would yield the desired 3-methyl and 4-substituted propanoate pattern on the pyridine ring. The development of such a convergent synthesis would be a significant advancement, reducing the number of steps required compared to traditional linear syntheses. nih.gov
Derivatization from Precursors Bearing the (3-methylpyridin-4-yl) Moiety
An alternative to building the pyridine ring is to start with a pre-formed (3-methylpyridin-4-yl) moiety and elaborate the propanoate side chain at the 4-position. This is a common and versatile strategy in medicinal and synthetic chemistry.
A plausible synthetic route begins with a reactive precursor such as 4-chloro-3-methylpyridine (B157665) or 4-bromo-3-methylpyridine. This halide can undergo a transition-metal-catalyzed cross-coupling reaction, such as a Sonogashira, Heck, or Negishi coupling, to introduce a two-carbon unit. mdpi.com
For example, a Negishi coupling reaction between 4-chloro-3-methylpyridine and a zinc reagent derived from a methyl 2-halopropanoate could potentially form the desired carbon-carbon bond directly. mdpi.com Another pathway involves a multi-step sequence:
Cyanation: Introduction of a cyano group at the 4-position via nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction to yield 3-methylpicolinonitrile.
Alkylation: Deprotonation of the carbon adjacent to the cyano group followed by alkylation with methyl iodide to introduce the α-methyl group.
Hydrolysis and Esterification: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid, followed by esterification as described in section 2.1.
Stereoselective and Asymmetric Synthesis of this compound and Analogues
The propanoate moiety of the target molecule contains a stereocenter at the C-2 position. The synthesis of enantiomerically pure forms of this compound requires stereoselective or asymmetric methods.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. For the synthesis of α-substituted propanoates, oxazolidinones (Evans auxiliaries) and pseudoephedrine amides are commonly employed. wikipedia.org
The general approach involves the following steps:
Acylation: The chiral auxiliary is acylated with propionyl chloride to form an N-propionyl derivative.
Diastereoselective Enolate Formation and Alkylation: The N-propionyl derivative is treated with a base (e.g., LDA or NaHMDS) to form a chiral enolate. This enolate then reacts with an electrophile corresponding to the (3-methylpyridin-4-yl)methyl group (e.g., 4-(bromomethyl)-3-methylpyridine). The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from one face of the enolate, leading to a high diastereomeric excess.
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis or alcoholysis. Using sodium methoxide (B1231860) in methanol would directly yield the desired this compound in an enantiomerically enriched form. wikipedia.org
Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Base for Enolization | Key Feature | Cleavage Method for Methyl Ester |
|---|---|---|---|
| Evans Oxazolidinones | LDA, NaHMDS | Forms a rigid chelated enolate, providing excellent stereocontrol. wikipedia.org | Sodium Methoxide (NaOMe) |
| Pseudoephedrine | LDA | Forms a stable lithium chelate; the auxiliary is easily recovered. wikipedia.org | Acidic hydrolysis followed by esterification |
| SAMP/RAMP Hydrazones | LDA | Used for asymmetric α-alkylation of aldehydes and ketones. | Ozonolysis followed by esterification |
Chemoenzymatic Routes for Enantiopure Compounds
Chemoenzymatic synthesis utilizes enzymes to perform stereoselective transformations. rsc.orgresearchgate.net For resolving a racemic mixture of this compound, a kinetic resolution catalyzed by a lipase (B570770) enzyme is a highly effective strategy. mdpi.com
In this process, a racemic mixture of the ester is treated with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer. The enzyme will selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid at a much faster rate than the other. nih.gov This allows for the separation of the unreacted, enantiopure ester from the enantiopure carboxylic acid. The carboxylic acid can then be re-esterified to obtain the other enantiomer of the methyl ester. This method is valued for its high enantioselectivity (often >99% ee) and mild reaction conditions. mdpi.comnih.gov
Transition Metal-Catalyzed Asymmetric Synthesis Strategies
Transition metal catalysis offers powerful methods for asymmetric synthesis, including the creation of chiral centers via hydrogenation, cross-coupling, or other C-C bond-forming reactions. nih.gov An effective strategy for synthesizing enantiopure this compound would be the asymmetric hydrogenation of a prochiral olefin precursor, Methyl 2-(3-methylpyridin-4-yl)acrylate.
This reaction would employ a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). grafiati.com The chiral catalyst coordinates to the double bond of the acrylate (B77674), and the delivery of hydrogen occurs preferentially from one face, leading to the formation of one enantiomer of the saturated propanoate in high enantiomeric excess. nih.gov The efficiency and stereoselectivity of the reaction depend heavily on the choice of metal, ligand, solvent, and reaction conditions. grafiati.com
Diastereoselective Alkylation and Conjugate Addition Methodologies
The asymmetric synthesis of α-substituted propanoic acids and their esters, such as this compound, is a significant challenge in organic chemistry. Diastereoselective methodologies, often employing chiral auxiliaries, provide a reliable strategy to control stereochemistry.
Diastereoselective Alkylation:
A plausible and well-established method for the diastereoselective synthesis of the target compound involves the alkylation of a chiral enolate. This approach typically utilizes a chiral auxiliary attached to the propanoate moiety to direct the approach of the electrophile. Evans' oxazolidinone auxiliaries are widely used for this purpose due to their high stereoselectivity and the predictability of the product's configuration. harvard.edu
In a hypothetical application to the synthesis of this compound, propanoic acid would first be coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting imide is then deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium cation. Subsequent alkylation with a suitable electrophile, such as 4-(chloromethyl)-3-methylpyridine, would proceed via an SN2 reaction. The chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the opposite face, thus inducing high diastereoselectivity. Finally, removal of the chiral auxiliary under mild conditions, for instance with sodium methoxide in methanol, would yield the desired methyl ester product with a high degree of stereopurity.
Another effective class of chiral auxiliaries for diastereoselective alkylation is pseudoephedrine amides. harvard.edu These can be prepared from the corresponding ester and offer high diastereoselectivity in alkylation reactions of their lithium enolates. harvard.edu The work-up and removal of the pseudoephedrine auxiliary are often straightforward.
Interactive Data Table: Diastereoselective Alkylation Methodologies
| Chiral Auxiliary | Base | Electrophile (Example) | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | LDA | Benzyl bromide | >98% |
| Pseudoephedrine | LDA | Methyl iodide | >98% |
| (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one | LiHMDS | Various alkyl halides | High |
Note: The data in this table is based on general methodologies for diastereoselective alkylation of propionates and serves as a reference for the potential synthesis of this compound.
Diastereoselective Conjugate Addition:
An alternative approach to establishing the stereocenter is through a diastereoselective conjugate addition (Michael addition). This would involve the addition of a nucleophile to a chiral α,β-unsaturated precursor. For the synthesis of the target molecule, a suitable precursor would be methyl (E)-2-(3-methylpyridin-4-yl)acrylate.
While direct literature on the diastereoselective conjugate addition for this specific substrate is scarce, analogous methodologies suggest its feasibility. For instance, the use of chiral organocatalysts in the 1,4-addition of nucleophiles to α,β-unsaturated systems is a rapidly developing field. chemrxiv.org An enantioselective, organocatalytic method has been developed for the 1,4-addition of 4-azaarenyl acetates to trisubstituted electrophilic alkenes, which could be conceptually adapted. chemrxiv.org
In a potential diastereoselective conjugate addition route, a chiral amine or phosphine catalyst could be used to activate the acrylate system towards nucleophilic attack by a methyl source, such as an organometallic reagent (e.g., a Gilman cuprate) or a stabilized enolate. The chiral catalyst would create a chiral environment around the substrate, leading to a facial bias and the preferential formation of one diastereomer.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient.
Atom Economy and Waste Prevention:
Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Diastereoselective alkylation, while effective, can have a lower atom economy due to the use of a stoichiometric chiral auxiliary, which is removed in a later step. Catalytic methods, such as asymmetric conjugate addition using an organocatalyst, are generally preferred from an atom economy perspective, as the chiral catalyst is used in small amounts and can, in principle, be recycled.
Use of Safer Solvents and Reagents:
The choice of solvents is a critical aspect of green synthesis. Traditional solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are effective but pose environmental and health risks. The substitution of these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even bio-based solvents like ethanol (B145695) and methanol, where chemically appropriate, is a key consideration. The use of water as a solvent is also highly desirable where the reaction chemistry allows. scispace.com
Reagents should be chosen to be as safe and non-toxic as possible. For instance, in the alkylation step, replacing hazardous alkyl halides with less toxic alternatives like dialkyl sulfates or carbonates could be explored, although this may require optimization of reaction conditions.
Energy Efficiency:
Many organic reactions require significant energy input for heating or cooling. The use of microwave-assisted synthesis can be a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. nih.gov Performing reactions at ambient temperature and pressure is the ideal scenario from an energy efficiency standpoint.
Catalysis:
As mentioned, the use of catalytic methods is a cornerstone of green chemistry. The development of a highly efficient and recyclable catalyst for either the diastereoselective alkylation or conjugate addition step would be a significant advancement in the green synthesis of this compound. Organocatalysis, in particular, avoids the use of often toxic and expensive heavy metals.
Renewable Feedstocks:
The starting materials for the synthesis should ideally be derived from renewable resources. While the pyridine core is traditionally derived from petrochemical sources, research into bio-based routes for the synthesis of pyridine and its derivatives is an active area of investigation.
By considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and stereoselective but also environmentally responsible.
Spectroscopic and Advanced Analytical Characterization of Methyl 2 3 Methylpyridin 4 Yl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For Methyl 2-(3-methylpyridin-4-yl)propanoate, a combination of one-dimensional and two-dimensional NMR techniques is required for unambiguous structural assignment.
One-dimensional NMR spectra offer fundamental information regarding the number and type of proton and carbon environments in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be characterized by signals from the pyridine (B92270) ring, while the aliphatic region will contain signals from the propanoate side chain and the methyl substituent on the ring. Based on the analysis of similar substituted pyridines and methyl esters, the predicted chemical shifts (δ) and multiplicities are presented in Table 1. chemicalbook.comresearchgate.net The protons on the pyridine ring (H-2, H-5, H-6) are expected to appear as distinct signals in the downfield region typical for aromatic systems. The methine proton of the propanoate group (H-2') is anticipated to be a quartet due to coupling with the adjacent methyl protons (H-3'). The ester methyl group (H-4') will likely appear as a singlet, as will the methyl group attached to the pyridine ring. docbrown.infochemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct resonance. For this compound, ten unique carbon signals are predicted. The carbonyl carbon of the ester is expected to resonate at the lowest field (~174 ppm). docbrown.infovaia.com The sp²-hybridized carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atom and the substituents. spectrabase.comspectrabase.comtestbook.com The aliphatic carbons of the propanoate side chain and the ring's methyl group will resonate at higher fields. docbrown.infochemicalbook.com The predicted chemical shifts are summarized in Table 2.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 (Pyridine) | ~8.4-8.6 | Singlet (s) |
| H-5 (Pyridine) | ~7.1-7.3 | Doublet (d) |
| H-6 (Pyridine) | ~8.3-8.5 | Doublet (d) |
| Pyridine-CH₃ | ~2.3-2.5 | Singlet (s) |
| H-2' (CH) | ~3.8-4.0 | Quartet (q) |
| H-3' (CH₃) | ~1.5-1.7 | Doublet (d) |
| OCH₃ | ~3.6-3.7 | Singlet (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~150-152 |
| C-3 (Pyridine) | ~135-137 |
| C-4 (Pyridine) | ~145-147 |
| C-5 (Pyridine) | ~122-124 |
| C-6 (Pyridine) | ~148-150 |
| Pyridine-CH₃ | ~18-20 |
| C-1' (C=O) | ~173-175 |
| C-2' (CH) | ~45-48 |
| C-3' (CH₃) | ~15-17 |
| OCH₃ | ~51-53 |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, a key cross-peak is expected between the methine proton (H-2') and the methyl protons (H-3') of the propanoate side chain. Additionally, a correlation between the H-5 and H-6 protons on the pyridine ring would be anticipated due to their vicinal coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H bond information. columbia.edu The expected correlations would link the signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, as outlined in Table 3.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. columbia.edu This technique would be used to connect the propanoate side chain to the pyridine ring. Key expected correlations include a cross-peak between the methine proton (H-2') and the C-4 carbon of the pyridine ring, as well as the carbonyl carbon (C-1'). Other important correlations would be observed from the ester methyl protons (OCH₃) to the carbonyl carbon (C-1') and from the pyridine's methyl protons to carbons C-3 and C-4 of the ring. nih.govustc.edu.cn
Table 3: Predicted Key 2D NMR Correlations (HSQC and HMBC) for this compound
| Proton | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-2 | C-2 | C-3, C-4, C-6 |
| H-5 | C-5 | C-3, C-4, C-6 |
| H-6 | C-6 | C-2, C-4, C-5 |
| Pyridine-CH₃ | Pyridine-CH₃ | C-2, C-3, C-4 |
| H-2' (CH) | C-2' | C-1', C-3', C-4 (Pyridine), C-5 (Pyridine) |
| H-3' (CH₃) | C-3' | C-1', C-2' |
| OCH₃ | OCH₃ | C-1' |
For complex heterocyclic systems, advanced NMR techniques can provide further structural confirmation. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of protons. For instance, an NOE experiment could confirm the substitution pattern by showing a correlation between the methine proton (H-2') of the side chain and the proton at the 5-position of the pyridine ring, indicating their closeness in space. Furthermore, ¹⁵N NMR could be utilized to directly probe the electronic environment of the nitrogen atom within the pyridine ring, offering additional characterization data. siftdesk.org
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 179.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:
Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond would result in a fragment ion at [M - 31]⁺ (m/z 148).
Loss of the carbomethoxy group: Cleavage of the bond between the carbonyl group and the ester oxygen would lead to the loss of a •COOCH₃ radical, giving a fragment at [M - 59]⁺ (m/z 120). libretexts.org
Alpha-cleavage: A characteristic fragmentation would be the cleavage of the C-C bond between the pyridine ring and the propanoate side chain. This would generate a stable pyridyl-methyl cation (m/z 106), which would likely be a prominent peak in the spectrum.
Pyridine ring fragmentation: Subsequent fragmentation of the pyridine-containing ions would involve the characteristic loss of HCN (27 Da). tandfonline.comacs.org
Differentiation between isomers, such as Methyl 2-(3-methylpyridin-2-yl)propanoate or Methyl 2-(2-methylpyridin-3-yl)propanoate, could be achieved by analyzing the relative abundances of these fragment ions, as the position of the substituents would influence the stability of the resulting cations and the favorability of certain fragmentation pathways. tandfonline.comsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining its elemental composition. nih.govresearchgate.net The calculated exact monoisotopic mass for the molecular formula C₁₀H₁₃NO₂ is 179.094629 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within 5 ppm error) would unequivocally confirm the elemental composition of the compound, distinguishing it from any other potential structures with the same nominal mass but a different atomic makeup. colorado.eduuky.eduresearchgate.net
Vibrational Spectroscopy (e.g., Infrared (IR), Raman)
Comprehensive searches for experimental or theoretical vibrational spectroscopic data (Infrared and Raman) specifically for this compound did not yield any published spectra or detailed analyses. While spectroscopic data for related compounds such as pyridine derivatives and propanoate esters are available, the specific vibrational modes and spectral features of the title compound remain uncharacterized in the scientific literature. The unique substitution pattern, featuring a methyl group at the 3-position of the pyridine ring and the propanoate group at the 4-position, is expected to give rise to a distinct vibrational fingerprint. However, without experimental data or computational studies, a detailed assignment of characteristic absorption bands and Raman shifts for this compound cannot be provided at this time.
X-ray Crystallography and Solid-State Structural Analysis
There is currently no publicly available information regarding the single-crystal X-ray diffraction analysis of this compound. Consequently, the crystal structure, molecular conformation, intermolecular interactions, and absolute configuration of its chiral forms have not been experimentally determined.
Determination of Crystal Structure and Molecular Conformation
No crystallographic data, such as unit cell parameters, space group, or atomic coordinates, have been reported for this compound. Therefore, a definitive description of its solid-state molecular structure and conformation is not possible.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonding)
Without a determined crystal structure, the nature and geometry of any intermolecular interactions, including potential hydrogen bonds involving the pyridine nitrogen or carbonyl oxygen, cannot be analyzed.
Absolute Configuration Assignment in Chiral Forms
This compound is a chiral compound. However, no studies on the resolution of its enantiomers or the determination of their absolute configuration using X-ray crystallography have been found in the reviewed literature.
Stereochemical Investigations of Methyl 2 3 Methylpyridin 4 Yl Propanoate
Assessment of Enantiomeric and Diastereomeric Purity
The quantitative determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is fundamental in the study of chiral compounds. For compounds structurally similar to Methyl 2-(3-methylpyridin-4-yl)propanoate, such as the 2-arylpropionic acids (2-APAs), several analytical techniques are employed to assess stereochemical purity. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for resolving enantiomers. The choice of CSP is crucial and is often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209). nih.gov These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.
Another powerful technique is Capillary Electrophoresis (CE), which offers high-resolution separation of enantiomers. nih.govwvu.edu In chiral CE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. The selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities in the electric field, enabling their separation. nih.govbio-rad.com
Indirect methods can also be employed. These involve derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. bio-rad.comnih.gov These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatography techniques like reversed-phase HPLC. nih.gov
The following table summarizes common analytical methods applicable for assessing the enantiomeric purity of this compound, based on techniques used for analogous compounds.
| Analytical Technique | Principle | Typical Chiral Selector/Phase | Key Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. longdom.org | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®). nih.gov | High resolution, scalability for preparative separation. |
| Chiral Capillary Electrophoresis (CE) | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the running buffer. nih.govwvu.edu | Cyclodextrins, macrocyclic antibiotics, proteins. nih.gov | High efficiency, low sample consumption, rapid method development. |
| Indirect HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Chiral amines (e.g., (S)-α-methylbenzylamine). nih.gov | Utilizes standard achiral columns, robust. |
| Gas Chromatography (GC) | Separation on a column coated with a chiral stationary phase. | Cyclodextrin derivatives. | High resolution for volatile compounds. |
Methodologies for Chiral Separation
The separation of enantiomers from a racemic mixture is a critical process in both research and industrial settings. For this compound, preparative chiral chromatography is the most direct and widely used method for obtaining enantiomerically pure forms.
Preparative High-Performance Liquid Chromatography (HPLC) utilizes larger columns packed with a chiral stationary phase to handle greater quantities of the racemic mixture. longdom.org The selection of the CSP and the mobile phase composition are optimized at an analytical scale before being scaled up. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including those with aromatic and heterocyclic moieties. nih.gov The conditions, such as the choice of solvent (often a mixture of alkanes and alcohols) and temperature, can significantly impact the resolution of the enantiomers. mz-at.de
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "greener" alternative to HPLC due to reduced solvent consumption. It has proven effective for the chiral separation of a variety of pharmaceutical compounds.
The table below outlines common chiral separation methodologies.
| Separation Method | Description | Typical Stationary Phase | Mobile Phase |
| Preparative Chiral HPLC | Scale-up of analytical HPLC to isolate larger quantities of pure enantiomers. longdom.org | Polysaccharide-based (e.g., amylose or cellulose derivatives). nih.gov | n-Hexane/Isopropanol, Acetonitrile/Water. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the primary mobile phase, often with a co-solvent. | Same as HPLC (e.g., Chiralpak® series). | CO2 with modifiers like methanol (B129727) or ethanol (B145695). |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | N/A | Dependent on the solubility of the diastereomeric salts. |
Mechanistic Understanding of Stereocontrol in Synthetic Pathways
Achieving stereocontrol during the synthesis of this compound is essential for producing a single enantiomer. Asymmetric synthesis methods are employed to create the chiral center at the C2 position with a specific configuration.
One of the most effective strategies involves the use of chiral auxiliaries. ekb.eg In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the course of a subsequent reaction, leading to the formation of one diastereomer in excess. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of 2-arylpropionic acids and their derivatives, chiral oxazolidinones have been successfully used as auxiliaries. nih.gov The key step is the diastereoselective alkylation of an enolate derived from the oxazolidinone-bound propionyl group. The bulky groups on the oxazolidinone block one face of the enolate, forcing the incoming electrophile (in this case, a 4-pyridyl precursor) to attack from the less hindered face, thus establishing the desired stereochemistry.
Another approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve transition-metal catalysts with chiral ligands or organocatalysts. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor, such as methyl 2-(3-methylpyridin-4-yl)acrylate, using a chiral rhodium or ruthenium catalyst, could potentially yield the desired chiral propanoate.
The general mechanism for a chiral auxiliary-mediated synthesis is outlined below:
Attachment of Auxiliary: A propionyl group is attached to a chiral auxiliary, such as an Evans oxazolidinone.
Enolate Formation: The resulting N-acyloxazolidinone is treated with a base (e.g., lithium diisopropylamide) to form a stereochemically defined enolate.
Diastereoselective Alkylation: The enolate is reacted with a suitable electrophile (e.g., a 4-halopyridine derivative). The chiral auxiliary directs the alkylation to one face of the enolate.
Cleavage of Auxiliary: The chiral auxiliary is cleaved from the product, often via hydrolysis or alcoholysis, to yield the enantiomerically enriched carboxylic acid or ester.
Conformational Analysis and Rotameric Preferences
The three-dimensional structure and flexibility of this compound are defined by the rotation around its single bonds. Conformational analysis investigates the different spatial arrangements (conformers or rotamers) of the molecule and their relative energies.
The key rotatable bonds in this molecule are the C(aryl)-C(alkyl) bond and the C(alkyl)-C(carbonyl) bond. The rotational barrier around these bonds determines the preferred orientation of the 3-methylpyridine (B133936) ring relative to the propanoate moiety. The conformational preferences are influenced by a balance of steric hindrance and electronic effects.
For structurally related molecules like methyl 2-phenylpropanoate, theoretical studies using methods like Density Functional Theory (DFT) can predict the most stable conformers. nih.gov It is likely that the most stable conformation of this compound will seek to minimize steric repulsion between the bulky pyridine (B92270) ring and the ester group. The presence of the methyl group at the 3-position of the pyridine ring adds further steric constraints that will influence the preferred dihedral angles.
Computational studies can provide valuable data on the molecule's geometry:
Dihedral Angles: The angles between the plane of the pyridine ring and the plane of the propanoate group are critical.
Energy Minima: Calculations can identify the lowest energy conformers, which are the most likely to be populated at room temperature.
Rotational Barriers: The energy required to rotate from one stable conformer to another can also be calculated.
These conformational preferences are not merely of academic interest; they can significantly impact how the molecule interacts with biological targets like enzymes or receptors, as the specific 3D shape is often crucial for binding.
Reaction Mechanisms and Reactivity of Methyl 2 3 Methylpyridin 4 Yl Propanoate
Transesterification Reactions
Transesterification is a process in which the alkoxy group (-OCH₃) of Methyl 2-(3-methylpyridin-4-yl)propanoate is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and an excess of the new alcohol is used to shift the equilibrium toward the desired product ester.
For example, reacting this compound with ethanol (B145695) (CH₃CH₂OH) in the presence of an acid catalyst would produce Ethyl 2-(3-methylpyridin-4-yl)propanoate and methanol (B129727).
The mechanism is analogous to acid- or base-catalyzed hydrolysis. In the acid-catalyzed mechanism, the carbonyl is protonated, followed by nucleophilic attack from the new alcohol. In the base-catalyzed mechanism, a strong base deprotonates the new alcohol to form a nucleophilic alkoxide (e.g., ethoxide, CH₃CH₂O⁻), which then attacks the carbonyl carbon.
Nucleophilic Acyl Substitution Pathways
The reactions of this compound are dominated by the nucleophilic acyl substitution pathway. masterorganicchemistry.comlibretexts.org This is a two-step mechanism involving addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. youtube.com
Nucleophilic Addition: A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O π-bond, and in doing so, ejects the leaving group, which in this case is the methoxide (B1231860) ion (CH₃O⁻). youtube.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions depends on the ability of the leaving group to depart. youtube.com Better leaving groups are weaker bases. For esters, the leaving group is an alkoxide (methoxide), which is a relatively poor leaving group compared to the halides of acid chlorides or the carboxylates of acid anhydrides. youtube.com Consequently, esters like this compound are less reactive than acid chlorides and anhydrides but can react with strong nucleophiles or under catalytic conditions. youtube.com
Examples of nucleophilic acyl substitution reactions for this compound, besides hydrolysis and transesterification, would include:
Aminolysis: Reaction with ammonia or a primary/secondary amine to form an amide.
Reaction with Grignard Reagents: Addition of two equivalents of an organometallic reagent (e.g., RMgBr) to form a tertiary alcohol after an acidic workup.
The presence of the pyridine (B92270) ring can also serve as an internal base or nucleophilic catalyst in certain reactions, potentially influencing the reaction pathway. stackexchange.comrsc.org
Reactions Involving the Pyridine Ring
The reactivity of the pyridine nucleus in this compound is a tale of two opposing electronic influences. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient. This inherent electronic characteristic renders the pyridine ring less susceptible to electrophilic attack compared to benzene, but significantly more reactive towards nucleophiles.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus
Electrophilic Aromatic Substitution:
Electrophilic attack on the pyridine ring of this compound is a challenging endeavor. The electron-withdrawing nature of the nitrogen atom and the propanoate group at the 4-position deactivates the ring towards electrophiles. However, the methyl group at the 3-position is a weak electron-donating group, which can offer some activation.
Should an electrophilic substitution reaction occur under forcing conditions, the substitution would be directed to the positions meta to the deactivating nitrogen and ester group, and ortho/para to the activating methyl group. Therefore, the most likely positions for electrophilic attack are C-2 and C-6, although the steric hindrance from the adjacent substituents might favor the C-6 position. It is important to note that such reactions are generally low-yielding.
Nucleophilic Aromatic Substitution:
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The attack of a nucleophile is favored at the positions ortho and para to the electron-withdrawing nitrogen atom, which are C-2, C-4, and C-6. In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C-2 and C-6 positions.
The mechanism of nucleophilic aromatic substitution on pyridines involves the formation of a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. When a nucleophile attacks at the C-2 or C-4 (or C-6) position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which significantly stabilizes the intermediate. rsc.org This stabilization is not possible when the attack occurs at the C-3 or C-5 positions.
Reactivity of Substituents on the Pyridine Ring System
The substituents on the pyridine ring of this compound, namely the methyl group at C-3 and the propanoate group at C-4, also exhibit their own characteristic reactivity.
Reactivity of the 3-Methyl Group:
The methyl group at the 3-position can undergo reactions typical of benzylic-like positions. For instance, it can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the further functionalization of the methyl group.
Reactivity of the 4-Propanoate Group:
The methyl 2-propanoate group at the 4-position is an ester, and as such, it can undergo a variety of transformations. One of the most common reactions is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-methylpyridin-4-yl)propanoic acid. This carboxylic acid can then potentially undergo decarboxylation under certain conditions to yield 3,4-dimethylpyridine.
Reduction Reactions and Functional Group Transformations
The functional groups of this compound can be selectively modified through reduction and other transformations.
Reduction of the Ester Group:
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the methyl propanoate group to a 2-(3-methylpyridin-4-yl)propan-1-ol. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective in reducing esters unless activated by certain additives or under specific conditions. researchgate.netreddit.com
Reduction of the Pyridine Ring:
The pyridine ring itself can be reduced under more vigorous conditions. Catalytic hydrogenation, for example, using a platinum or palladium catalyst at elevated pressure and temperature, can reduce the aromatic pyridine ring to a piperidine ring. This would result in the formation of methyl 2-(3-methylpiperidin-4-yl)propanoate.
Other Functional Group Transformations:
The ester group can also be converted into other functional groups. For example, reaction with ammonia or primary/secondary amines can lead to the formation of the corresponding amide.
Below is a table summarizing the potential reactions of this compound:
| Reaction Type | Reagent/Conditions | Product | Section |
| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 2/6-substituted derivative | 5.4.1 |
| Nucleophilic Substitution | Nucleophile (e.g., NaOCH₃) | 2/6-substituted derivative | 5.4.1 |
| Methyl Group Reaction | Strong Base then Electrophile | Functionalized methyl group | 5.4.2 |
| Ester Hydrolysis | Acid or Base | 2-(3-methylpyridin-4-yl)propanoic acid | 5.4.2 |
| Ester Reduction | LiAlH₄ | 2-(3-methylpyridin-4-yl)propan-1-ol | 5.5 |
| Ring Reduction | H₂/Pd or Pt | Methyl 2-(3-methylpiperidin-4-yl)propanoate | 5.5 |
| Amide Formation | Ammonia or Amine | 2-(3-methylpyridin-4-yl)propanamide | 5.5 |
Computational Chemistry Studies on Methyl 2 3 Methylpyridin 4 Yl Propanoate
Molecular Modeling and Geometry Optimization
Molecular modeling is the foundational step in computational chemistry, aimed at determining the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface.
Detailed research findings from computational studies on related molecules show that Density Functional Theory (DFT) is a commonly employed method for geometry optimization. scielo.org.mxresearchgate.net Functionals such as B3LYP or WB97XD, paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are frequently used to achieve a balance between accuracy and computational cost. scielo.org.mxresearchgate.netbas.bg This optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. For Methyl 2-(3-methylpyridin-4-yl)propanoate, this would involve calculating the precise lengths of C-C, C-N, C-O, and C-H bonds, as well as the angles between them, defining the spatial relationship between the pyridine (B92270) ring and the methyl propanoate side chain. The results of such an analysis provide the fundamental structure used in all subsequent computational studies. mdpi.com
Table 1: Representative Predicted Geometric Parameters from Geometry Optimization The following data is illustrative for a molecule like this compound, based on typical bond lengths and angles for similar chemical structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | C-N (pyridine ring) | ~1.34 Å |
| Bond Length | C-C (ring-chain) | ~1.52 Å |
| Bond Angle | O=C-O (ester) | ~125° |
| Bond Angle | C-N-C (pyridine ring) | ~117° |
| Dihedral Angle | C(ring)-C(ring)-C(chain)-C(carbonyl) | Variable, defines side chain orientation |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Electronic structure analysis provides deep insights into the reactivity and stability of a molecule. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tjnpr.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyridine derivatives, these calculations help in understanding their electronic behavior and potential for interaction with other molecules. tjnpr.org
Furthermore, the charge distribution across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. scielo.org.mxscielo.org.mx The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, nucleophilic sites) and positive electrostatic potential (electron-poor, electrophilic sites), thereby predicting sites for intermolecular interactions. scielo.org.mx
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative This table presents typical values obtained from DFT calculations on compounds analogous to this compound.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.86 | Electron-donating capability |
| ELUMO | -0.83 | Electron-accepting capability |
| Energy Gap (ΔE) | 6.03 | Chemical reactivity and kinetic stability |
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. Reaction pathway simulations map the energy changes as reactants are converted into products, identifying any intermediates and, crucially, the transition states (TS). researchgate.net A transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For a compound like this compound, such simulations could investigate its synthesis, for example, through Fischer esterification, or its potential degradation pathways, such as hydrolysis. mdpi.com By calculating the Gibbs free energies of reactants, transition states, and products, a reaction energy profile can be constructed. researchgate.net This profile reveals whether a reaction is thermodynamically favorable and provides the kinetic barriers that must be overcome, offering invaluable information for optimizing reaction conditions in a laboratory setting. researchgate.net
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic properties, which is particularly useful for structural elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming the identity and structure of a synthesized compound. scielo.org.mx
Using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.mxmdpi.com These predicted values are then correlated with experimental spectra. A strong correlation between the calculated and observed shifts provides high confidence in the assigned molecular structure. scielo.org.mxmaterialsciencejournal.org Discrepancies can often be explained by solvent effects or specific conformational dynamics in solution, which can also be modeled. mdpi.com
Table 3: Representative Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts This table illustrates how predicted NMR data for this compound would be compared against experimental values. Chemical shifts are highly dependent on the specific electronic environment.
| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| H2 (Pyridine Ring) | 8.55 | 8.51 | 0.04 |
| H5 (Pyridine Ring) | 8.45 | 8.42 | 0.03 |
| H6 (Pyridine Ring) | 7.25 | 7.21 | 0.04 |
| -OCH3 (Ester) | 3.68 | 3.65 | 0.03 |
| -CH3 (Pyridine Ring) | 2.45 | 2.42 | 0.03 |
Molecular Docking and Biomolecular Interaction Prediction (In Silico)
Molecular docking is an in silico technique used extensively in drug discovery to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein or enzyme. nih.gov This method computationally places the ligand into the binding site of a protein and evaluates the interaction using a scoring function, which estimates the binding affinity. nih.gov
For this compound, docking studies would be performed to explore its potential to inhibit specific enzymes or bind to receptors. The results would include a binding energy value (typically in kcal/mol), where a more negative value suggests a stronger interaction. nih.gov The analysis also reveals the specific binding pose and details the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the protein's active site. scienceopen.com This information is critical for predicting the compound's potential biological activity and for guiding the design of more potent analogues. nih.gov
Table 4: Example Molecular Docking Results for a Pyridine Derivative Against α-Amylase This data, from a study on a thiazolo[3,2-a]pyridine derivative, illustrates the typical output of a molecular docking simulation. nih.gov
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| α-Amylase | 4W93 | -7.43 | Trp59, Tyr62, His305 | Pi-Alkyl, Pi-Pi |
| Asp197, Glu233 | Hydrogen Bond | |||
| Leu162, Ala198, Ile235 | Hydrophobic | |||
| Gln63, His101, Asp300 | Van der Waals |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In the process of drug development, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, allowing for early-stage screening of potential drug candidates and reducing the likelihood of late-stage failures. mdpi.com
Various computational tools and web servers can predict a wide range of ADME parameters. nih.gov These include physicochemical properties (molecular weight, lipophilicity), absorption metrics (human intestinal absorption, Caco-2 cell permeability), distribution characteristics (plasma protein binding, blood-brain barrier penetration), metabolic stability (inhibition of cytochrome P450 enzymes), and excretion pathways. mdpi.com These predictions help to assess the potential "drug-likeness" of a compound, for instance, by checking its compliance with frameworks like Lipinski's Rule of Five. nih.gov
Table 5: Representative In Silico ADME Profile for a Potential Drug Candidate This table shows a typical set of ADME parameters that would be calculated for this compound to assess its drug-like properties.
| Property Class | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | 179.21 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.85 | Optimal range for drug absorption | |
| Absorption | Human Intestinal Absorption | High | Good oral bioavailability likely |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut | |
| Distribution | Plasma Protein Binding (PPB) | Moderate | Sufficient free fraction to be active |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
Applications in Organic Synthesis and Chemical Research
Methyl 2-(3-methylpyridin-4-yl)propanoate as a Versatile Synthetic Intermediate
This compound serves as a specialized building block in organic synthesis. Chemical suppliers categorize it as an advanced intermediate, indicating its role in the construction of more complex molecules for research and development. The presence of both a pyridine (B92270) ring and an ester functional group allows for a variety of chemical transformations.
The pyridine nitrogen atom can act as a nucleophile or a base, and it can be quaternized to modify the electronic properties of the ring. The ester group is susceptible to hydrolysis, amidation, or reduction, providing a handle for further molecular elaboration. The methyl group on the pyridine ring and the propanoate side chain also offer sites for potential functionalization, although they are generally less reactive. The strategic placement of the substituents on the pyridine ring influences the regioselectivity of subsequent reactions, making this compound a valuable precursor for creating specifically substituted pyridine-containing target molecules.
Utilization in Ligand Design and Catalyst Development Based on the Pyridylpropanoate Scaffold
The pyridylpropanoate scaffold is a recognized structural motif in the design of ligands for coordination chemistry. Ligands are crucial components of catalysts, and their structure dictates the activity and selectivity of the resulting metal complexes. The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, acting as a Lewis base.
The design of ligands often involves the incorporation of specific functional groups that can tune the electronic and steric environment of a metal catalyst. The ester group in the pyridylpropanoate scaffold can be modified to create bidentate or polydentate ligands, which bind to a metal ion at multiple points, often leading to more stable and selective catalysts. For instance, hydrolysis of the ester to a carboxylic acid and subsequent amidation can introduce additional coordinating atoms. The development of catalysts based on such scaffolds is an active area of research, aiming to create efficient systems for various chemical transformations, including asymmetric synthesis. While specific applications of this compound in catalysis are not extensively documented in publicly available literature, its structural features are consistent with those used in the development of novel ligands.
Development of Advanced Analytical Methods for Detection and Quantification
The detection and quantification of pyridine derivatives like this compound are essential for monitoring reaction progress, assessing purity, and performing metabolic studies. High-performance liquid chromatography (HPLC) is a primary technique for the analysis of such compounds.
For pyridinecarboxylic acids and their esters, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective for separating isomers with very similar properties. sielc.comhelixchrom.com The retention of these compounds is influenced by the mobile phase composition, including the concentration of organic solvent (like acetonitrile) and the pH and concentration of buffer ions. sielc.com Detection is commonly achieved using UV-Vis spectroscopy, as the pyridine ring possesses a chromophore. For more sensitive and selective analysis, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be employed. Derivatization of the ester group can also be used to enhance detection by introducing a more readily ionizable or fluorescent tag. researchgate.net
Key Analytical Techniques for Pyridine Derivatives:
| Technique | Purpose |
|---|---|
| HPLC | Separation and Quantification |
| Mixed-Mode Chromatography | Isomer Separation |
| LC-MS | High-Sensitivity Detection and Identification |
| UV-Vis Spectroscopy | Detection based on Chromophore |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For Methyl 2-(3-methylpyridin-4-yl)propanoate, future efforts could focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.
Current synthetic strategies for pyridine (B92270) derivatives often involve classical methods that may require harsh conditions or generate significant waste. Future research could explore green chemistry principles for the synthesis of this specific compound. citedrive.comresearcher.life This includes the investigation of:
One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule could significantly improve efficiency. nih.govresearchgate.net
Green Catalysts: The use of reusable, non-toxic catalysts, such as activated fly ash or other heterogeneous catalysts, could offer a more sustainable alternative to traditional reagents. bhu.ac.in
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction times and improve yields for various pyridine derivatives and could be adapted for this specific target. researcher.lifenih.govresearchgate.net
Novel Precursors: Investigating regioselective difunctionalization of pyridine rings via intermediates like 3,4-pyridynes could open up new pathways to synthesize complex 3,4-disubstituted pyridines. nih.govrsc.org Another approach could involve the synthesis from readily available epoxides. acs.org
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Identification of suitable starting materials and reaction conditions. |
| Green Catalysis | Catalyst reusability, reduced environmental impact. bhu.ac.in | Development of selective and robust catalysts for pyridine ring formation. |
| Microwave/Ultrasound | Rapid reaction times, improved yields. nih.govresearchgate.net | Optimization of reaction parameters for specific precursors. |
| Pyridyne Intermediates | Access to highly functionalized pyridines. nih.govrsc.org | Control of regioselectivity in the functionalization step. |
Application of Advanced Spectroscopic Probes for Dynamic Structural Insights
While standard spectroscopic techniques like NMR and IR are crucial for routine characterization, advanced methods can provide deeper insights into the dynamic structure and behavior of this compound. Future research should leverage these techniques to understand its conformational dynamics, intermolecular interactions, and electronic properties.
Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopy to provide a comprehensive understanding of the molecule's properties. rsc.orgmdpi.com This combined approach has been successfully applied to other pyridine derivatives to analyze structural stability, electronic transitions, and vibrational modes. rsc.orgmdpi.com
Key areas for future spectroscopic investigation include:
Multi-dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate through-space interactions, providing information on the preferred conformation of the propanoate side chain relative to the pyridine ring.
Time-Resolved Spectroscopy: Probing the excited-state dynamics using techniques like transient absorption spectroscopy could reveal photophysical properties relevant for applications in optoelectronics.
Advanced Vibrational Spectroscopy: Techniques such as Raman spectroscopy could complement IR data, offering additional insights into the molecule's vibrational modes and potential intermolecular interactions in the solid state.
Mass Spectrometry: High-resolution mass spectrometry can be used not only for accurate mass determination but also to study fragmentation patterns and the coordination chemistry of the molecule with metal ions. mdpi.com
| Spectroscopic Technique | Potential Insights | Research Objective |
| 2D NMR (NOESY/ROESY) | Conformational preferences, intramolecular distances. | Determine the 3D structure in solution. |
| Time-Resolved Spectroscopy | Excited-state lifetimes, photophysical pathways. | Evaluate potential for light-emitting or photovoltaic applications. |
| DFT Calculations | Optimized geometry, electronic orbitals (HOMO/LUMO), predicted spectra. researchgate.net | Correlate theoretical predictions with experimental data. rsc.orgmdpi.com |
| Mass Spectrometry | Metal-binding affinities, complex formation. mdpi.com | Explore coordination chemistry and sensor applications. researchgate.net |
Deeper Mechanistic Insights into Complex Chemical Transformations
Understanding the reaction mechanisms that this compound can undergo is crucial for controlling its reactivity and designing new transformations. As a 3,4-disubstituted pyridine, it can be a substrate for various reactions, and future research could focus on elucidating the pathways of these transformations.
For instance, the partial reduction of the pyridine ring under dissolving metal conditions is a known transformation for 3,4-disubstituted pyridines, leading to highly functionalized dihydropyridine (B1217469) templates. thieme-connect.comresearchgate.net Mechanistic studies on this and other reactions could involve:
Kinetic Analysis: Studying reaction rates under varying conditions (temperature, concentration, catalyst) to determine rate laws and activation parameters.
Isotopic Labeling: Using isotopes (e.g., Deuterium, Carbon-13) to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Employing quantum chemical calculations to map potential energy surfaces, identify transition states, and calculate reaction barriers for competing pathways. researchgate.net
In-situ Spectroscopic Monitoring: Using techniques like reaction-progress NMR or IR to observe the formation and consumption of intermediates in real-time.
Future mechanistic studies could focus on reactions such as electrophilic and nucleophilic substitution on the pyridine ring, transformations of the ester group, and radical reactions. researchgate.net
Expanding the Scope of Derivatization and Potential Applications in Materials Science and Other Fields
The functional groups present in this compound—the pyridine nitrogen and the methyl ester—serve as handles for further derivatization, opening up a wide range of potential applications. Pyridine derivatives are integral to various fields, including materials science and medicinal chemistry. researchgate.netontosight.ainih.gov
Future research should systematically explore the derivatization of this compound to create novel molecules with tailored properties.
Materials Science: The pyridine moiety is an excellent ligand for metal ions and can be incorporated into metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Derivatives could also be used as monomers for the synthesis of functional polymers with applications in optoelectronics or energy storage. ontosight.ai The sublimation properties of pyridine derivatives are also relevant for the screening and design of two-component crystals. rsc.org
Catalysis: By modifying the structure, new ligands can be designed for transition metal catalysts, potentially influencing the activity and selectivity of catalytic reactions. ontosight.ai
Biological and Medicinal Chemistry: While outside the strict scope of dosage and safety, the pyridine scaffold is a well-known pharmacophore present in numerous bioactive compounds. nih.govnih.govnih.gov Derivatization could lead to new chemical entities for biological screening.
The table below outlines potential derivatization strategies and their target applications.
| Derivatization Strategy | Target Functional Group | Potential Application Area |
| Hydrolysis and Amidation | Methyl Ester | Synthesis of polymers, bioactive amides. |
| N-Oxidation/Alkylation | Pyridine Nitrogen | Modification of electronic properties, new ligands. researchgate.net |
| Ring Functionalization | Pyridine C-H bonds | Tuning of steric and electronic properties for materials science. nih.gov |
| Coordination to Metals | Pyridine Nitrogen | Development of catalysts, sensors, or functional materials. ontosight.airesearchgate.net |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile building block for a host of advanced applications.
Q & A
Q. How can researchers optimize the synthesis of methyl 2-(3-methylpyridin-4-yl)propanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on key intermediates and reaction conditions. For example, pyridine derivatives (e.g., 3-methylpyridine-4-carboxylic acid) can be esterified with methyl propanoate via Steglich esterification using DCC/DMAP catalysts. Evidence from analogous compounds suggests that controlling temperature (0–5°C for coupling steps) and using anhydrous solvents (e.g., dichloromethane) reduces side reactions . Recrystallization from ether/petroleum ether (60–80°C) improves purity, as demonstrated in oxime ester syntheses .
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | DCC/DMAP | Reduces racemization |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Workup | Ether recrystallization | ≥95% purity |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve the pyridine ring protons (δ 7.5–8.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm). For stereoisomers, NOESY confirms spatial arrangements of substituents .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (calc’d for CHNO: 191.09 g/mol) and detects fragmentation patterns for structural confirmation .
- Chiral HPLC : To distinguish enantiomers, use a Chiralpak® AD-H column with hexane/isopropanol (90:10) .
Q. How can researchers resolve contradictions in solubility data for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity and temperature variations. Systematic testing in solvents (e.g., DMSO, ethanol, water) under controlled conditions is required. For example, solubility in DMSO is typically >50 mg/mL due to hydrogen-bonding capacity of the pyridine ring, while aqueous solubility is pH-dependent (enhanced in acidic buffers via protonation of the pyridine nitrogen) .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to capture interacting proteins from cell lysates .
- Computational Docking : Use PyMOL or AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms) based on pyridine’s π-π stacking and hydrogen-bonding motifs .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., metabolic regulation or signal transduction) .
Q. How can in silico modeling predict metabolic stability of this compound?
- Methodological Answer : Tools like SwissADME or MetaSite predict Phase I/II metabolism. For example:
- Phase I : Oxidative demethylation of the ester group (CYP3A4-mediated) generates a carboxylic acid metabolite .
- Phase II : Glucuronidation at the pyridine nitrogen enhances excretion. Validate predictions with hepatic microsome assays (human/rat) and LC-MS/MS .
| Metabolic Pathway | Predicted Enzyme | Half-life (in vitro) |
|---|---|---|
| Ester hydrolysis | Carboxylesterase | 2.5 hours |
| N-Oxidation | CYP2D6 | 1.8 hours |
Q. What experimental designs mitigate off-target effects in pharmacological studies?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific binding .
- Proteome-Wide Profiling : Use thermal shift assays to identify proteins destabilized by the compound .
- Structure-Activity Relationship (SAR) : Modify the pyridine methyl group or ester moiety and compare bioactivity (e.g., IC shifts in enzyme inhibition assays) .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 3-methyl group on the pyridine ring hinders nucleophilic attack at the ortho position, favoring para substitution in SNAr reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the pyridine ring increase electrophilicity, accelerating reactions with amines or thiols. DFT calculations (B3LYP/6-31G*) quantify charge distribution .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293T vs. HeLa) to control for genetic background .
- Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Q. How can researchers validate the enantiomeric purity of synthetic batches?
- Methodological Answer :
Q. What mechanistic insights explain the compound’s instability under alkaline conditions?
- Methodological Answer :
The ester group undergoes base-catalyzed hydrolysis to 2-(3-methylpyridin-4-yl)propanoic acid. Stabilization strategies include: - Lyophilization : Store as a lyophilized powder at -20°C .
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to resist hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
